molecular formula C14H13NO2 B2555230 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol CAS No. 889-29-2

2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2555230
CAS No.: 889-29-2
M. Wt: 227.263
InChI Key: PUORDCAAMKGOOK-XNTDXEJSSA-N
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Description

2-{(E)-[(3-Methoxyphenyl)imino]methyl}phenol (DPMP) is a Schiff base compound characterized by a phenol core linked to a 3-methoxyphenyl group via an imine bond . Its E-configuration ensures structural rigidity, which is critical for bioactivity. DPMP has been identified as a synthetic elicitor in plants, activating immune responses against pathogens like Pseudomonas syringae and Hyaloperonospora arabidopsidis . Transcriptomic studies reveal that DPMP induces defense-related genes, mimicking natural pathogen responses .

Properties

IUPAC Name

2-[(3-methoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUORDCAAMKGOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889-29-2
Record name ALPHA-(3-METHOXYPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

Key Steps:

  • Starting Materials :

    • 2-Hydroxybenzaldehyde (o-hydroxybenzaldehyde)

    • 3-Methoxyaniline (m-anisidine)

  • Reaction Conditions :

    • Ethanol as solvent

    • Reflux for 2–3 hours

    • Acidic/base catalysis (e.g., HCl or NaOH)

2.1. Tautomerism

The compound adopts the enol-imine tautomeric form due to an intramolecular O–H⋯N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. This planar conformation is stabilized by resonance and steric factors, with bond lengths consistent with double-bond character (C=N ~1.28 Å) .

2.2. Spectroscopic Data

Technique Key Observations
¹H NMR - Singlet at δ ~5.2 ppm (CH=N)
- Aromatic protons in δ 6.5–7.5 ppm range
¹³C NMR - Imine carbon at δ ~150–160 ppm
- Methoxy group at δ ~56 ppm
IR - C=N stretch at ~1600–1650 cm⁻¹
- O–H stretch at ~3300 cm⁻¹ (broad)

3.1. Hydrolysis

Under acidic or basic conditions, the imine bond undergoes hydrolysis to regenerate the starting aldehyde and amine. The mechanism involves nucleophilic attack of water on the imine carbon, leading to cleavage of the C=N bond .

Reaction Equation :
2-(E)-[(3-Methoxyphenyl)imino]methylphenol+H2O2-Hydroxybenzaldehyde+3-Methoxyaniline\text{2-{(E)-[(3-Methoxyphenyl)imino]methyl}phenol} + \text{H}_2\text{O} \rightarrow \text{2-Hydroxybenzaldehyde} + \text{3-Methoxyaniline}

Comparison with Analogous Compounds

Compound Key Structural Features Unique Properties
Target Compound E-imine configuration, 3-methoxyphenyl substituentIntramolecular O–H⋯N hydrogen bond
4-Methoxyphenyl Analog E-imine, 4-methoxyphenyl substituentDihedral angle of 44.08° between aromatic rings
2-Methoxy-5-(Phenylaminomethyl)phenol Phenylamino group, methoxy at C5Interplanar angle of 86.61° between phenyl rings

Scientific Research Applications

Coordination Chemistry

2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol acts as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties. These complexes have potential applications in catalysis, including oxidation and reduction reactions, due to their ability to stabilize different oxidation states of metals.

Biological Activities

The compound has been investigated for its biological activities:

  • Antimicrobial Properties: Studies indicate that Schiff bases exhibit significant antimicrobial activity against various pathogens. The imine group can interact with microbial enzymes, inhibiting their function .
  • Antioxidant Activity: The compound shows promise as an antioxidant, which can scavenge free radicals and reduce oxidative stress in biological systems .
  • Anticancer Potential: Research has demonstrated that derivatives of Schiff bases possess anticancer properties. The interactions of this compound with cellular targets may disrupt cancer cell proliferation .

Medicinal Chemistry

Ongoing research aims to explore the therapeutic potential of this compound. Its ability to form reversible covalent bonds with nucleophilic sites on proteins suggests it could be developed into a therapeutic agent targeting specific diseases, particularly in oncology and infectious diseases .

Industrial Applications

In industry, this compound is utilized in the synthesis of various organic compounds. Its versatility as a building block in organic synthesis makes it valuable for producing dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in SB-1 enhances lipophilicity and receptor binding in neurological models , while nitro groups in PC12/PC13 increase potency against bacterial enzymes .
  • Methoxy and Chloro Groups: DPMP’s dichloro and methoxy substituents optimize its role as a plant immune activator, likely through enhanced solubility and target specificity . In contrast, chloro-substituted analogues (e.g., 2-[[(3-chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol) exhibit increased lipophilicity, favoring membrane penetration .
  • Ethoxy and Methyl Groups : Ethoxy derivatives (e.g., ) show moderate antioxidant activity, which is amplified upon metal complexation (e.g., Ni(II), Co(II)) .

Characterization :

  • X-ray crystallography (SHELX software ) confirms the E-configuration and intramolecular hydrogen bonding in analogues like 2-ethoxy-6-[(4-methylphenyl)imino]phenol .
  • DFT calculations (e.g., HOMO-LUMO analysis) correlate electronic properties with reactivity, as seen in ethoxy-substituted Schiff bases .

Biological Activity

2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol, also known as a Schiff base, is a compound characterized by the presence of an imine linkage and methoxy groups, which significantly influence its biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}N1_{1}O2_{2}, with a molecular weight of approximately 177.20 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The imine group can interact with various enzymes and receptors, leading to modulation of biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

  • EC50 Value : The EC50 value for DPPH scavenging activity was found to be approximately 10.46 ppm, indicating a strong antioxidant capacity.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for developing therapeutic agents for inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Schiff bases, including this compound, demonstrated significant inhibitory effects against pathogenic bacteria. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) and observed the compound's potential as an alternative to conventional antibiotics due to increasing antibiotic resistance.

Study on Antioxidant Activity

In another investigation focused on antioxidant properties, researchers synthesized derivatives of the compound and assessed their radical scavenging abilities. The results highlighted that modifications in the structure could enhance antioxidant activity, making it a candidate for further medicinal chemistry research.

Q & A

Q. How do substituent modifications impact electronic and biological properties?

  • Methodology :
  • SAR studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO2, –OCH3). Compare HOMO-LUMO gaps (DFT) and bioactivity (e.g., IC50 in enzyme inhibition assays).
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., plant receptors) .

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